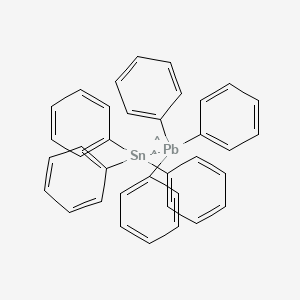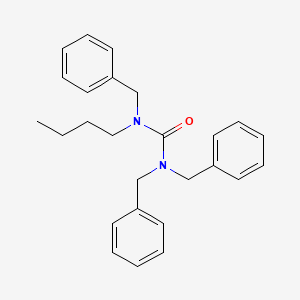
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester is a complex organic compound with a molecular formula of C8H8ClNO3S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. The presence of the acetylamino and chloro groups, along with the methyl ester functionality, makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester typically involves multiple steps. One common method starts with the thiophene ring, which undergoes chlorination to introduce the chloro group at the 5-position. The acetylamino group is then introduced through an acetylation reaction, and finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chloro group.
科学的研究の応用
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetylamino group can form hydrogen bonds with active site residues, while the chloro group may participate in hydrophobic interactions. The thiophene ring can also engage in π-π stacking interactions with aromatic residues.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the acetylamino and chloro groups, making it less versatile in certain applications.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and properties.
2-Thiophenecarboxylic acid, 4-(acetylamino)-, methyl ester: Similar but without the chloro group, which may reduce its potential for certain chemical reactions.
Uniqueness
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester is unique due to the combination of functional groups it possesses
特性
CAS番号 |
89499-29-6 |
|---|---|
分子式 |
C8H8ClNO3S |
分子量 |
233.67 g/mol |
IUPAC名 |
methyl 4-acetamido-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3S/c1-4(11)10-5-3-6(8(12)13-2)14-7(5)9/h3H,1-2H3,(H,10,11) |
InChIキー |
LRLRYDXQSHRZLZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(SC(=C1)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
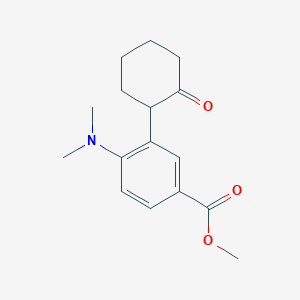
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)


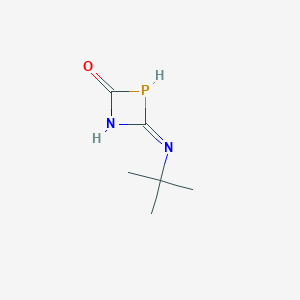
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
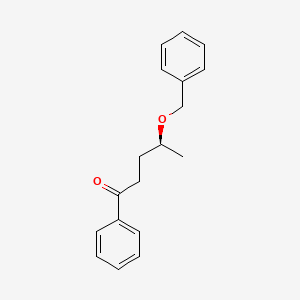
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

